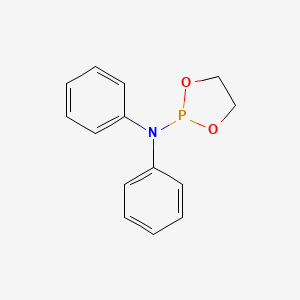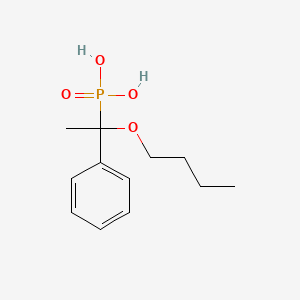
(1-Butoxy-1-phenylethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Butoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butoxy-phenylethyl moiety. This compound is known for its unique structural properties, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The molecular formula of this compound is C12H19O4P .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Butoxy-1-phenylethyl)phosphonic acid can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, the production of phosphonic acids often involves the use of phosphorus acid (H3PO3) and the formation of the phosphonic acid functional group simultaneously with the P–C bond formation. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: (1-Butoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the butoxy or phenylethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonic acids .
科学研究应用
(1-Butoxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential bioactive properties and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly for bone-targeting therapies.
Industry: It is utilized in the design of supramolecular or hybrid materials, surface functionalization, and as an additive in various industrial processes
作用机制
The mechanism of action of (1-Butoxy-1-phenylethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate moiety, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, leading to its bioactive effects .
相似化合物的比较
- (1-Butoxy-1-phenylethyl)phosphonic acid
- (1-Butoxy-1-phenylethyl)phosphinic acid
- (1-Butoxy-1-phenylethyl)phosphate
Comparison: this compound is unique due to its specific structural arrangement, which includes a butoxy group and a phenylethyl group attached to the phosphonic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to similar compounds like phosphinic acids and phosphates .
属性
CAS 编号 |
89561-56-8 |
|---|---|
分子式 |
C12H19O4P |
分子量 |
258.25 g/mol |
IUPAC 名称 |
(1-butoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C12H19O4P/c1-3-4-10-16-12(2,17(13,14)15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,13,14,15) |
InChI 键 |
TZJWYYQPLBEUQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)

![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
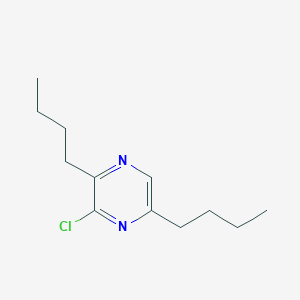
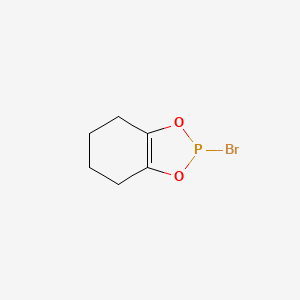

oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
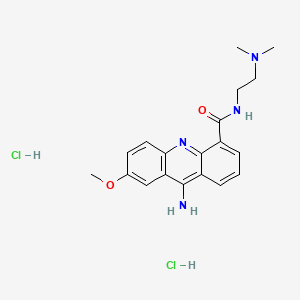
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
